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molecular formula C10H12S2 B8772881 1,3-DITHIOLANE, 2-(m-TOLYL)- CAS No. 82436-18-8

1,3-DITHIOLANE, 2-(m-TOLYL)-

Cat. No. B8772881
M. Wt: 196.3 g/mol
InChI Key: PSRPFFDZQJKCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575565

Procedure details

Anhydrous HCl was bubbled rapidly for about 5 minutes through a solution of 46.87 gm (0.39 moles) of 3-methylbenzaldehyde and 44.92 gm (0.477 moles) of 1,2-ethanedithiol in 300 ml of CHCl3. During the addition of HCl, there was a slight exotherm with a rise in temperature to about 60° C. After completion of the addition of HCl, the reaction was stirred for 1 hour at room temperature, washed twice with 100 ml portions of water, dried with MgSO4, and fractionated to give 54.55 gm (0.278 moles) of a clear, colorless liquid (71% yield) b.p. 108°-110° C. (0.2 mm/Hg). Elemental analysis for C10H12S2 :
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.87 g
Type
reactant
Reaction Step One
Quantity
44.92 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[CH2:11]([SH:14])[CH2:12][SH:13]>C(Cl)(Cl)Cl>[CH3:2][C:3]1[CH:4]=[C:5]([CH:6]2[S:14][CH2:11][CH2:12][S:13]2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
46.87 g
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1
Name
Quantity
44.92 g
Type
reactant
Smiles
C(CS)S
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 60° C
WASH
Type
WASH
Details
washed twice with 100 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)C1SCCS1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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